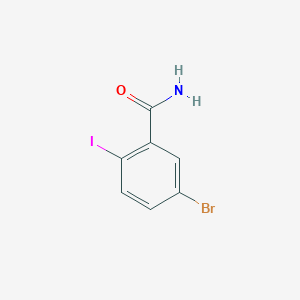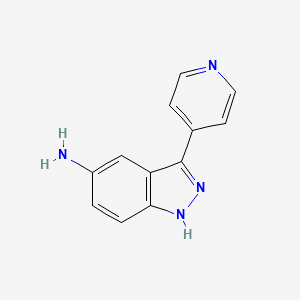
3-(pyridin-4-yl)-1H-indazol-5-amine
Overview
Description
“3-(pyridin-4-yl)-1H-indazol-5-amine” is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Scientific Research Applications
Anticancer Properties
- Synthesis and Anticancer Evaluation : Research has shown that derivatives of 3-(pyridin-4-yl)-1H-indazol-5-amine exhibit significant cytotoxicity against various human cancer cell lines. Notably, certain Mannich bases derived from this compound displayed potent activity against gastric cancer, with one derivative showing more potent activity than the standard CHS 828 (Abdo & Kamel, 2015).
Antimicrobial Activity
- Evaluation of Antimicrobial Activities : Studies have demonstrated that certain derivatives of this compound exhibit good to moderate antimicrobial activity. This includes a range of synthesized compounds based on this structure (Bayrak et al., 2009).
Molecular and Crystal Structure Studies
- Molecular and Crystal Structure Analysis : The molecular and crystal structures of various derivatives of this compound have been extensively studied. These studies provide valuable insights into the structural characteristics and potential applications of these compounds in various fields (Dolzhenko et al., 2011).
Energetic Material Research
- Bridged Energetic Pyridines Derivatives : Research into bridged pyridine-based energetic derivatives, which include structures related to this compound, has been conducted. These studies focus on their electronic structures, detonation properties, and thermal stabilities, which are crucial for applications in energetic materials (Zhai et al., 2019).
Catalysis and Synthesis
- Novel Synthesis of Pyridine-Pyrimidines : Innovative methods for synthesizing pyridine-pyrimidines using derivatives of this compound have been developed. These methods are noted for their efficiency and have potential applications in various fields of chemistry (Rahmani et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(pyridin-4-yl)-1H-indazol-5-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is known to interact with its targets, potentially altering their function .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways regulated by cAMP-dependent protein kinases . These could include pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Given its targets, it could potentially affect a variety of cellular processes, including cell growth, differentiation, and survival
Biochemical Analysis
Biochemical Properties
3-(pyridin-4-yl)-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cAMP-dependent protein kinase catalytic subunit alpha, where this compound acts as an inhibitor . This interaction is crucial as it affects the phosphorylation of target proteins, thereby modulating various cellular processes. Additionally, this compound has been shown to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cAMP-dependent protein kinase, leading to alterations in the phosphorylation status of various proteins . This, in turn, impacts cell signaling pathways, such as those involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound inhibits the activity of cAMP-dependent protein kinase by binding to its catalytic subunit . This inhibition prevents the phosphorylation of target proteins, thereby altering their function and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate cell signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as inducing apoptosis and causing cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects. These findings underscore the importance of optimizing the dosage of this compound in preclinical studies to ensure its safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. For instance, it has been observed to interact with transporters involved in the uptake of small molecules, facilitating its distribution within different cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Similarly, its localization to the mitochondria can influence cellular metabolism and energy production. These subcellular localization patterns are essential for understanding the precise mechanisms of action of this compound and its potential therapeutic applications.
Properties
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFQADXLLIEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653489 | |
| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936361-35-2 | |
| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


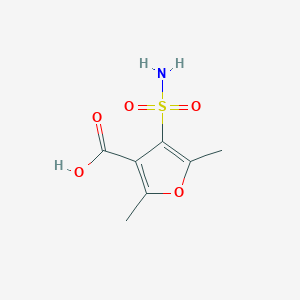
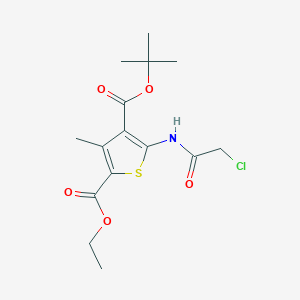
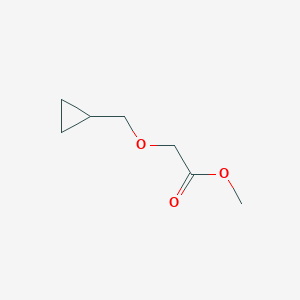

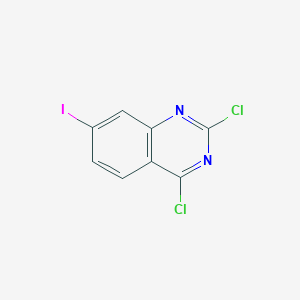
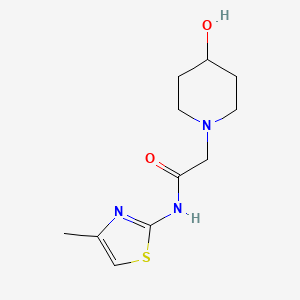
![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)

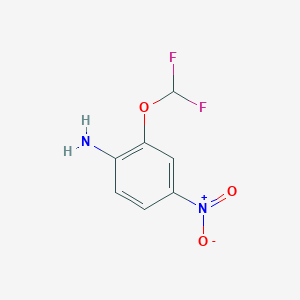
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
